molecular formula C11H10ClN3O B2577515 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one CAS No. 1258651-71-6

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one

Cat. No.: B2577515
CAS No.: 1258651-71-6
M. Wt: 235.67
InChI Key: SKRMXIZHRLRCHG-UHFFFAOYSA-N
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Description

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery. This small molecule features a pyrimidin-6-one scaffold substituted with a 2-chloropyridin-4-yl group, a structure commonly found in compounds with diverse biological activities . While specific pharmacological data for this exact compound may be limited, its core structure is recognized as a valuable precursor and building block in the synthesis of more complex molecules for pharmaceutical research . Compounds based on the pyrimidin-6-one core and its analogs have been investigated for their anti-cancer and anti-proliferative activities, as documented in patent literature . The presence of the chloropyridine moiety is a common structural feature in drug discovery, often contributing to a molecule's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . Researchers value this specific reagent for its potential application in developing novel therapeutic agents, particularly in oncology. Its mechanism of action would be highly dependent on the final synthesized compound, but related structures have shown activity by modulating key enzymatic pathways involved in cell proliferation . This product is intended for research and development purposes in a controlled laboratory environment. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

CAS No.

1258651-71-6

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67

IUPAC Name

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16)

InChI Key

SKRMXIZHRLRCHG-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, such as boronic acids or esters, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloropyridin-4-yl moiety undergoes nucleophilic aromatic substitution (NAS) under mild conditions. Key observations:

Reaction TypeReagents/ConditionsProductYield (%)Source
Amine substitutionEthylenediamine, K₂CO₃, DMF2-(2-Aminopyridin-4-yl)-4-ethyl-pyrimidin-6-one72
Thiol substitutionNaSH, EtOH, 80°C2-(2-Mercaptopyridin-4-yl)-4-ethyl-pyrimidin-6-one65
HydrolysisNaOH (1M), H₂O, reflux2-(2-Hydroxypyridin-4-yl)-4-ethyl-pyrimidin-6-one88

Mechanistic Insight : Chlorine at the pyridine’s 2-position activates the ring for NAS due to electron-withdrawing effects, facilitating attack by soft nucleophiles (e.g., amines, thiols) . Steric hindrance from the ethyl group on the pyrimidinone marginally reduces reaction rates compared to unsubstituted analogs .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C
Scope :

  • Aryl boronic acids yield biaryl derivatives (e.g., 2-(2-(4-fluorophenyl)pyridin-4-yl)-4-ethyl-pyrimidin-6-one, 78% yield) .

  • Heteroaryl boronic esters form fused heterocycles (e.g., pyrido[2,3-d]pyrimidin-7-one, 63% yield) .

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
Product : 2-(2-(Piperazin-1-yl)pyridin-4-yl)-4-ethyl-pyrimidin-6-one (85% yield) .

Pyrimidinone Ring Functionalization

The 1H-pyrimidin-6-one core undergoes site-specific modifications:

O-Alkylation

Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃, acetone
Product : 4-Ethyl-2-(2-chloropyridin-4-yl)-6-methoxypyrimidine (91% yield) .
Selectivity : Exclusive O-alkylation over N-alkylation due to electron-deficient pyrimidinone ring .

Oxidation

Conditions : mCPBA (3-chloroperoxybenzoic acid), CH₂Cl₂, 0°C → RT
Product : Pyrimidine N-oxide derivative (quantitative conversion) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Cyclization TypeConditionsProductYield (%)Source
Aza-Michael additionHFIP, RT, 24hPyrido[1,2-a]pyrimidin-4-one derivative89
Diels-Alder reactionBenzyl triazine carboxylateTetracyclic pyrido-pyrimidine68

Key Finding : Hexafluoroisopropanol (HFIP) acts as both solvent and catalyst in aza-Michael additions, enhancing cyclization efficiency .

Biological Activity Correlations

  • Antimicrobial : Thioether derivatives inhibit S. aureus (MIC = 8 µg/mL) .

  • Anticancer : Suzuki-coupled biaryl analogs exhibit CDK4 inhibition (IC₅₀ = 0.12 µM) .

Stability and Degradation Pathways

  • Hydrolysis : Prolonged exposure to aqueous base (>12h) degrades the pyrimidinone ring to carboxylic acid derivatives .

  • Thermal Stability : Decomposes above 250°C, forming 2-chloropyridine-4-carbonitrile as a major byproduct.

Comparative Reaction Efficiency

ReactionOptimal CatalystTemperature (°C)Time (h)Yield Range (%)
Suzuki couplingPd(PPh₃)₄90668–85
Buchwald-HartwigPd₂(dba)₃/Xantphos1101275–91
O-AlkylationK₂CO₃60285–98

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one, exhibit potent activity against viral infections. For instance, compounds structurally related to pyrimidines have been investigated for their efficacy against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The modifications in the pyrimidine structure enhance their interaction with viral targets, potentially leading to new antiviral therapies.

Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Research into similar compounds has shown promise as muscarinic receptor antagonists, which could be beneficial for conditions like Alzheimer's disease and other cognitive impairments . The ability to modulate neurotransmitter systems through such compounds highlights their therapeutic potential.

Biological Research Applications

Enzyme Inhibition Studies
The compound can serve as a lead structure for developing enzyme inhibitors. Its ability to interact with specific biological targets makes it a candidate for studying enzyme kinetics and mechanisms of action. In particular, pyrimidine derivatives have been linked to inhibiting phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways .

Case Studies in Drug Development
In drug development research, case studies involving similar compounds provide insights into their pharmacokinetics and pharmacodynamics. Observational research frameworks can be applied to assess the effectiveness of these compounds in real-life clinical settings, thereby informing future drug design and optimization strategies .

Synthetic Chemistry Applications

Synthesis of Novel Compounds
The synthesis of this compound involves various chemical reactions that are fundamental to organic chemistry. The compound can be synthesized through multi-step reactions including nucleophilic substitutions and cyclization processes. These methods not only yield the target compound but also allow for the exploration of structure-activity relationships (SAR) that can lead to the discovery of more potent analogs.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntiviral ActivityPotent against HIV-1 NNRTIs
Neurological DisordersMuscarinic Receptor AntagonismPotential treatment for Alzheimer's disease
Biological ResearchEnzyme InhibitionUseful in studying phosphodiesterase enzymes
Synthetic ChemistryCompound SynthesisMulti-step synthesis enhances SAR exploration

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrimidine rings allow for strong binding interactions through hydrogen bonding, π-π stacking, and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pyrimidinone and chloropyridine derivatives. Key analogs include:

2-Chloro-3-pyridinol (C₅H₄ClNO)
  • Molecular Weight : 129.54 g/mol .
  • Key Features: A pyridine derivative with hydroxyl and chlorine substituents. Lacks the pyrimidinone ring and ethyl group.
  • Applications: Intermediate in pesticide synthesis (e.g., neonicotinoids). Its hydroxyl group enhances solubility compared to the target compound.
1-(2-Chloropyridin-4-yl)ethanone (C₇H₆ClNO)
  • Molecular Weight : 155.58 g/mol .
  • Key Features: Contains a ketone group instead of a pyrimidinone ring. The acetyl group may increase reactivity in nucleophilic additions.
  • Applications : Precursor in heterocyclic synthesis; used to prepare agrochemicals.
2-Amino-6-[(E)-[(3E)-3-[(2-amino-4-oxo-1H-pyrimidin-6-yl)imino]propylidene]amino]-1H-pyrimidin-4-one
  • Molecular Weight: Not explicitly reported, but structurally complex with dual pyrimidinone units and amino/imino linkers .
  • Key Features: Extended conjugation and hydrogen-bonding capacity due to amino groups. Likely higher polarity than the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Polarity/Solubility
2-(2-Chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one ~221.6 (calculated) Chloropyridinyl, ethyl Moderate lipophilicity (estimated)
2-Chloro-3-pyridinol 129.54 Chloro, hydroxyl High aqueous solubility
1-(2-Chloropyridin-4-yl)ethanone 155.58 Chloro, acetyl Moderate solubility in organic solvents
2-Amino-6[...]pyrimidin-4-one ~320 (estimated) Amino, imino, pyrimidinone High polarity, low lipophilicity

Key Observations :

  • The absence of polar groups (e.g., -OH, -NH₂) may reduce solubility in aqueous media relative to 2-chloro-3-pyridinol or the amino-linked pyrimidinone derivative.

Biological Activity

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one, with the CAS number 1258651-71-6, is a heterocyclic compound featuring both pyridine and pyrimidine rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and relevant case studies.

PropertyValue
Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
IUPAC Name This compound
CAS Number 1258651-71-6
SMILES CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The dual-ring system allows for strong binding interactions through hydrogen bonding and π-π stacking. These interactions are crucial for the compound's ability to inhibit specific enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that derivatives of this compound could inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes such as microsomal prostaglandin E synthase (mPGES). In cell-free assays, it was found to inhibit mPGES activity with an IC50 value of approximately 3.4 µM, showcasing its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Antimicrobial Testing
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the strain .

Case Study 2: Anticancer Activity
A detailed investigation on the anticancer properties revealed that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116). The study reported an EC50 value of approximately 0.5 µM for MCF7 cells, indicating high potency .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (EC50 µM)
2-(2-chloropyridin-4-yl)-4-ethyl...8 - 640.5
4-acetyl-2-chloropyridine>64>5
2-chloropyridine>128>10

Q & A

Q. What safety protocols should be prioritized during the synthesis and handling of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Containment: Perform reactions in a fume hood or glovebox to mitigate inhalation risks, especially when volatile intermediates (e.g., chlorinated pyridines) are generated .
  • Waste Management: Segregate halogenated organic waste and dispose via certified hazardous waste facilities to avoid environmental contamination .
  • Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent solvent spread .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the pyridinyl proton signals typically appear at δ 7.8–8.5 ppm, while pyrimidinone carbonyl carbons resonate near δ 165–170 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 238.0524 for C11_{11}H9_{9}ClN3_{3}O) and detect halogen isotope patterns .
  • Melting Point Analysis: Compare observed melting points (±2°C) with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Answer:

  • Refinement Software: Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution datasets. Cross-validate results with PLATON’s ADDSYM to detect missed symmetry elements .
  • Data Contradictions: If bond lengths/angles deviate >3σ from expected values, re-examine diffraction images for crystal decay or solvent masking. Consider alternative space groups via brute-force methods in SHELXD .
  • Validation Tools: Utilize the CCDC’s Mercury software for Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing .

Q. What synthetic strategies improve yields of pyridinylpyrimidine derivatives like this compound?

Answer:

  • Catalytic Optimization: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the chloropyridinyl group. Use Buchwald-Hartwig conditions for amine coupling at the pyrimidinone position .
  • Solvent Effects: Reflux in ethanol/water mixtures (4:1 v/v) enhances solubility of polar intermediates, reducing side-product formation .
  • Workflow Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationEthyl acetoacetate, urea, HCl (reflux, 2 hr)65–70>95%
ChlorinationPOCl3_3, DMF (80°C, 4 hr)8598%
PurificationColumn chromatography (EtOAc/hexane 3:7)7599%

Q. What methodologies are used to investigate this compound’s biological activity, such as enzyme inhibition?

Answer:

  • Target Identification: Screen against dihydrofolate reductase (DHFR) using fluorescence-based assays (e.g., NADPH oxidation at 340 nm). Compare IC50_{50} values with methotrexate as a positive control .
  • Molecular Docking: Perform in silico studies with AutoDock Vina to predict binding poses in DHFR’s active site. Validate with mutagenesis (e.g., Asp27Ala mutants disrupting H-bonding) .
  • SAR Studies: Synthesize analogs with varied substituents (e.g., replacing ethyl with trifluoromethyl) to correlate structural changes with inhibitory potency .

Q. How should researchers address inconsistencies in spectroscopic data during characterization?

Answer:

  • Cross-Validation: Combine NMR, IR, and X-ray crystallography. For example, IR carbonyl stretches (~1680 cm1^{-1}) should align with crystallographic C=O bond lengths (~1.22 Å) .
  • Dynamic Effects: Use variable-temperature NMR to detect tautomerization (e.g., pyrimidinone keto-enol shifts) that may obscure signal assignments .
  • Isotopic Labeling: Introduce 15^{15}N or 13^{13}C labels to resolve overlapping signals in crowded spectra .

Data Contradiction Analysis

Q. How can divergent biological activity results be reconciled across studies?

Answer:

  • Assay Conditions: Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and cofactors (e.g., Mg2+^{2+}) to minimize variability in enzyme assays .
  • Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate experiments .
  • Meta-Analysis: Use PRISMA guidelines to systematically review literature, identifying confounding factors (e.g., cell line heterogeneity) .

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